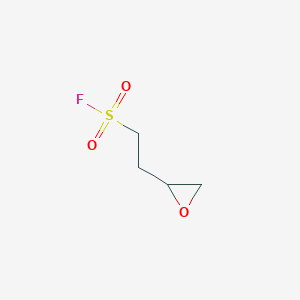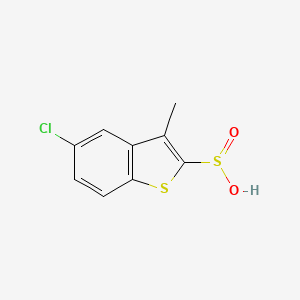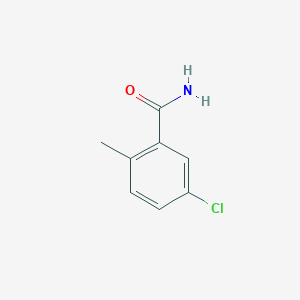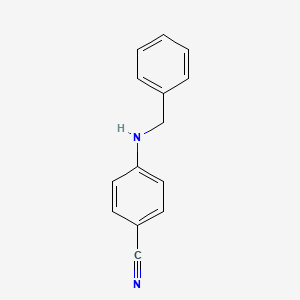
4-(Benzylamino)benzonitrile
概要
説明
4-(Benzylamino)benzonitrile is an organic compound . It’s a derivative of benzonitrile, which is a colorless chemical compound with a sweet almond odor .
Synthesis Analysis
The synthesis of 4-(Benzylamino)benzonitrile can be achieved through several methods. One of the main industrial routes is the reaction of benzyl chloride and ammonia . Another method involves the selective liquid-phase hydrogenation of benzonitrile to benzylamine on silica-supported Ni, Co, and Pd catalysts .Molecular Structure Analysis
The molecular structure of 4-(Benzylamino)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(Benzylamino)benzonitrile .Chemical Reactions Analysis
The selective liquid-phase hydrogenation of benzonitrile to benzylamine was investigated on silica-supported Ni, Co, and Pd catalysts . Ni/SiO2 was more active and selective to benzylamine than Co/SiO2 and Pd/SiO2, yielding 78% of benzylamine and dibenzylamine as the only byproduct .Physical And Chemical Properties Analysis
4-(Benzylamino)benzonitrile is a white to pale yellow crystalline powder . It has a melting point of 83 - 85 C and a boiling point of 288 - 290 C . It has a specific gravity of 1.08 and is slightly soluble in water .科学的研究の応用
- Selective Hydrogenation : Researchers have investigated the liquid-phase hydrogenation of benzonitrile (BeN) to produce benzylamine (BeA) using metal-supported catalysts. Silica-supported nickel (Ni/SiO2) catalysts were found to be more active and selective for BeA than cobalt (Co/SiO2) and palladium (Pd/SiO2) counterparts. The reaction occurs at 373 K and 13 bar H2, with ethanol as the solvent. Ni/SiO2 yields 78% BeA along with dibenzylamine as the sole byproduct .
- Ionic Liquid Approach : Converting benzaldehyde and hydroxylamine hydrochloride to benzonitrile is advantageous. However, traditional methods suffer from drawbacks like longer reaction times, corrosion, and the need for metal salt catalysts. Researchers have explored greener alternatives, including ionic liquids, to address these limitations .
- Efficient Hydrogenation : An efficient and selective hydrogenation of benzonitrile to benzylamine has been achieved using a Pd/γ-Al2O3 catalyst. Remarkably, this process occurs without any additives in a trickle-bed reactor. The unique features involve both gas–liquid phase and gas phase reactions, making it an interesting avenue for further exploration .
Hydrogenation to Benzylamine
Green Synthesis
Pd/γ-Al2O3 Catalyst
作用機序
Target of Action
It’s worth noting that benzylic amines, such as 4-(benzylamino)benzonitrile, are often involved in interactions with various biological targets due to their structural versatility .
Mode of Action
Benzylic amines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The presence of the benzylic amine and nitrile groups in the molecule could potentially influence its interaction with biological targets .
Biochemical Pathways
For instance, nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids, could potentially act on the nitrile group of 4-(Benzylamino)benzonitrile .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, could influence its adme properties .
Result of Action
Related compounds have shown promising antibacterial, antifungal, and antiviral activities . The presence of the benzylic amine and nitrile groups could potentially contribute to these effects .
Action Environment
The action, efficacy, and stability of 4-(Benzylamino)benzonitrile could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .
Safety and Hazards
将来の方向性
The antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have been examined . Their antimicrobial activity against bacteria and fungi was tested according to CLSI guidelines . This suggests that 4-(Benzylamino)benzonitrile and its derivatives could have potential applications in the development of new antimicrobial agents .
特性
IUPAC Name |
4-(benzylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBIJOPTRWSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)benzonitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)
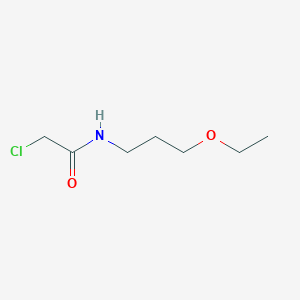

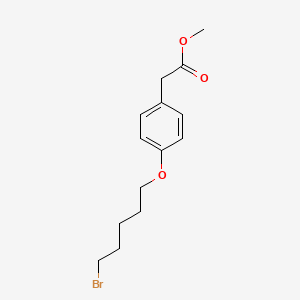

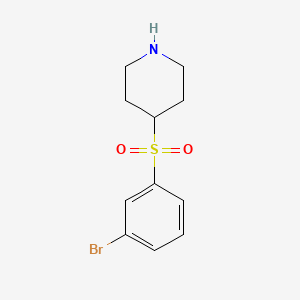
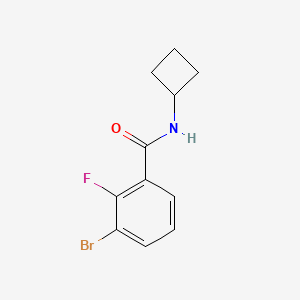
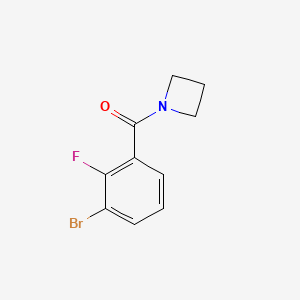
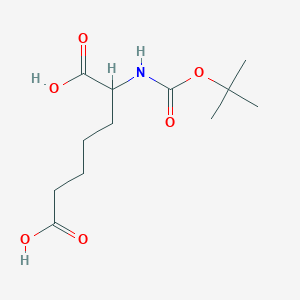
![2-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3075190.png)
